![molecular formula C15H18N8S B6453034 4-methyl-2-(methylsulfanyl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine CAS No. 2549043-07-2](/img/structure/B6453034.png)
4-methyl-2-(methylsulfanyl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
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Description
4-methyl-2-(methylsulfanyl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C15H18N8S and its molecular weight is 342.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.13751378 g/mol and the complexity rating of the compound is 418. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the RET protein kinase . RET is a receptor tyrosine kinase that plays crucial roles in cell survival, differentiation, and proliferation .
Mode of Action
The compound interacts with its target, the RET protein kinase, by inhibiting its activity . This inhibition is achieved through the compound’s ability to bind to the kinase, thereby preventing it from phosphorylating other proteins and initiating downstream signaling pathways .
Biochemical Pathways
The inhibition of RET kinase affects several biochemical pathways. One of the key pathways is the ERK1/2 pathway . Normally, the activation of RET leads to the phosphorylation of ERK1/2, which then triggers a series of reactions involved in cell proliferation and survival . By inhibiting RET, this compound prevents the activation of the ERK1/2 pathway .
Pharmacokinetics
The compound has been shown to inhibit ret phosphorylation of erk1/2 in mcf-7 breast cancer cells at concentrations as low as 100 nm , suggesting that it has good bioavailability.
Result of Action
The result of the compound’s action is the inhibition of RET-mediated cellular processes. This includes the prevention of cell proliferation and survival that would normally occur as a result of RET activation . This makes the compound a potential candidate for the treatment of diseases characterized by overactive RET signaling, such as certain types of cancer .
properties
IUPAC Name |
4-[4-(6-methyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N8S/c1-10-7-12(20-15(19-10)24-2)22-3-5-23(6-4-22)14-11-8-18-21-13(11)16-9-17-14/h7-9H,3-6H2,1-2H3,(H,16,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAUDDTWZOLIRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC=NC4=C3C=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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